![molecular formula C6H7N3 B189057 3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 108161-12-2](/img/structure/B189057.png)
3,5-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-carbonitrile (DMP-CN) is an organic compound that belongs to the class of nitriles. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. It has a molecular weight of 129.13 g/mol and a melting point of 111°C. DMP-CN has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Scientific Research Applications
Oxidation of Alcohols
3,5-Dimethyl-1H-pyrazole is used in conjunction with Chromium (VI) oxide as a reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .
Synthesis of Pyrazolato Ligands
This compound is a common reagent for preparing pyrazolato ligated complexes, which are important in coordination chemistry .
Biological Activities
Indole derivatives, which can be synthesized from pyrazole compounds, exhibit a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties .
Formation of Pyrazolo[1,5-a]pyrimidines
In acid media, 3(5)-amino-5(3)-hydroxy pyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidines due to resonance stabilization by the -OH group .
Anti-inflammatory Applications
Pyrazole moieties have been incorporated into compounds with significant anti-inflammatory activities, such as 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles .
Synthesis of Innovative Pyrazole Derivatives
Recent advances have seen the synthesis of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides using chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, leading to their death .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-dimethyl-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a dry environment at room temperature to maintain its stability . The local environment around the target organisms, including various growth factors and cytokines, can also affect the compound’s action .
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVBTYFIVEVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429091 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
108161-12-2 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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